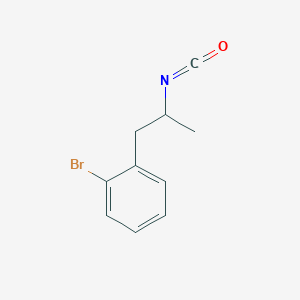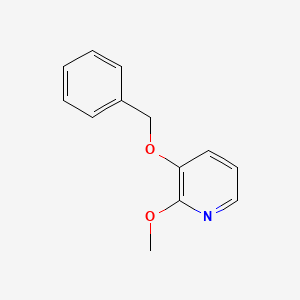
3-(Benzyloxy)-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It contains a pyridine ring substituted with a methoxy group (OCH₃) at position 2 and a benzyloxy group (C₆H₅CH₂O) at position 3.
3-(Benzyloxy)-2-methoxypyridine: is a chemical compound with the molecular formula .
Métodos De Preparación
- One method for synthesizing 3-(benzyloxy)-2-methoxypyridine involves the reaction of 2-methoxypyridine with benzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
- Another approach is to use boronic esters as intermediates. For example, boronic esters can be protected with benzoyl chloride (BzCl) in pyridine at low temperature to form 2,3-benzoylated boronic ester intermediates, which can then be further transformed into this compound .
Análisis De Reacciones Químicas
Oxidation: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack.
Reduction: Specific reduction methods for this compound would depend on the specific functional groups present. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Aplicaciones Científicas De Investigación
- In chemistry, 3-(benzyloxy)-2-methoxypyridine can serve as a building block for more complex molecules due to its functional groups.
- In biology and medicine, it may have applications in drug discovery or as a precursor for bioactive compounds.
- In industry, it could be used in the synthesis of specialty chemicals or pharmaceuticals.
Mecanismo De Acción
- The specific mechanism by which 3-(benzyloxy)-2-methoxypyridine exerts its effects would depend on its interactions with other molecules. Further research would be needed to determine its molecular targets and pathways involved.
Comparación Con Compuestos Similares
- While I couldn’t find direct information on similar compounds, it’s essential to compare 3-(benzyloxy)-2-methoxypyridine with related pyridine derivatives or benzyloxy-substituted compounds to highlight its uniqueness.
Propiedades
IUPAC Name |
2-methoxy-3-phenylmethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-13-12(8-5-9-14-13)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFQYOQSCPJSBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl](/img/structure/B1376074.png)

![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)

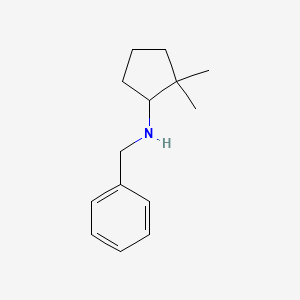
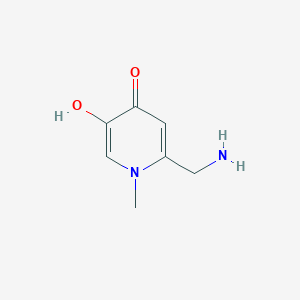
![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)
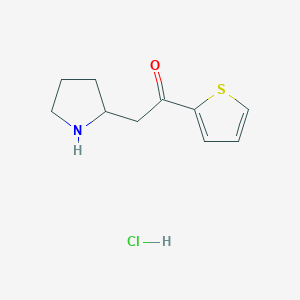
![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)
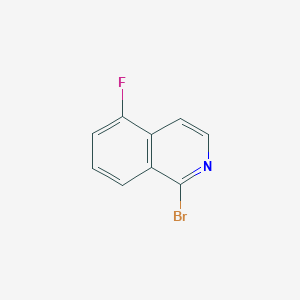
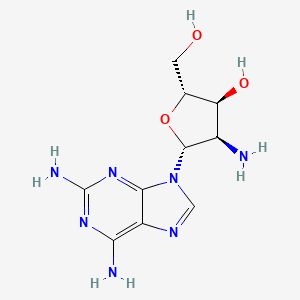
![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)
